N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound with a molecular formula of C22H22N2O5S. This compound is known for its unique chemical structure, which includes a sulfonyl group, a methoxyaniline moiety, and a phenoxyacetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyaniline: This involves the nitration of anisole followed by reduction to obtain 4-methoxyaniline.
Sulfonylation: 4-methoxyaniline is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming 4-[(4-methoxyanilino)sulfonyl]phenyl.
Formation of phenoxyacetamide: The final step involves the reaction of the sulfonylated intermediate with 3-methylphenoxyacetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cleaved products with the removal of the sulfonyl group.
Substitution: Substituted derivatives at the methoxy or phenoxy positions.
Scientific Research Applications
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide: Similar structure but with a different substitution pattern on the phenoxy group.
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide: Another isomer with a different position of the methyl group on the phenoxy ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H22N2O5S/c1-16-4-3-5-20(14-16)29-15-22(25)23-17-8-12-21(13-9-17)30(26,27)24-18-6-10-19(28-2)11-7-18/h3-14,24H,15H2,1-2H3,(H,23,25) |
InChI Key |
NQKMEXHHANNVFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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